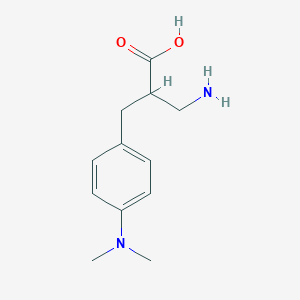

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

Description

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a β-amino acid derivative characterized by a dimethylamino-substituted benzyl group at the α-position of the propanoic acid backbone.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16) |

InChI Key |

UBHBWFINVWXKBO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method A: Multi-step Organic Synthesis via Aromatic Amination and Carboxylation

This method involves initial synthesis of a substituted aromatic amine, followed by attachment to the amino acid backbone:

Step 1: Synthesis of 4-(Dimethylamino)benzylamine derivative

- Reaction: N,N-Dimethylation of 4-aminobenzyl compounds.

- Conditions: Methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- Reference: The synthesis of similar aromatic amines is well-documented, with methylation reactions typically performed in polar aprotic solvents such as acetone or acetonitrile.

Step 2: Alkylation of amino acid precursor

- Reaction: The benzylamine derivative reacts with a suitable halo-propanoic acid or ester derivative to form the amino acid backbone.

- Conditions: Nucleophilic substitution under reflux, often in polar solvents like ethanol or isopropanol.

- Purification: Chromatography or recrystallization to isolate the product.

Method B: Esterification and Subsequent Amino Acid Formation

Based on patent literature and research articles, a common approach involves esterification of a suitable precursor, followed by amino group introduction:

Step 1: Esterification of a suitable acid precursor

- Reaction: Hydroxypivalic acid or similar compounds undergo esterification with methanol or isopropanol under acid catalysis to form methyl or isopropyl esters.

- Conditions: Reflux with sulfuric acid or other acid catalysts.

- Reference: Esterification protocols are standard, with yields typically around 70-75%.

Step 2: Protection of functional groups

- Reaction: Protecting groups like carbobenzoxy (Cbz) are introduced on amino groups to prevent side reactions.

- Conditions: Reaction with acyl chlorides or carbamate reagents in suitable solvents.

Step 3: Introduction of amino functionality

- Reaction: Ammonia or amine solutions are used to replace protecting groups, forming the amino acid backbone.

- Conditions: Reflux in aqueous ammonia or similar conditions.

Step 4: Final modification

- Reaction: Demasking or deprotection steps to unveil the amino group, yielding the target compound.

Method C: Direct Amide Formation via Coupling Reactions

- Coupling of amino acids with aromatic amines using peptide coupling reagents (e.g., EDC, DCC) under mild conditions to form the desired amino acid derivative.

Industrial and Large-Scale Synthesis Considerations

- Automated reactors and continuous flow systems are employed for scalability.

- Chromatography and crystallization are used for purification.

- Reaction optimization focuses on maximizing yield, purity, and minimizing by-products.

Summary of Key Data and Reaction Conditions

| Step | Reaction Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | Acid + Alcohol | Hydroxypivalic acid + methanol/isopropanol | Reflux, acid catalyst | ~70-75% | Purity depends on reflux duration |

| Protection | Acylation | Acyl chlorides or carbobenzoxy reagents | Room temp to reflux | Variable | Used to prevent side reactions |

| Amino group introduction | Ammonia or amines | NH₃ or primary amines | Reflux in aqueous media | ~80% | Deprotection steps may follow |

| Aromatic methylation | Methylation | Methyl iodide/dimethyl sulfate | Polar aprotic solvents | High | For dimethylamino group formation |

Notes and Recommendations

- The choice of method depends on the desired purity, scale, and available reagents.

- Protecting groups such as Cbz are critical for selective amino group modifications.

- Esterification and subsequent hydrolysis are standard, reliable steps.

- Multi-step synthesis requires careful control of reaction conditions to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, reduced amines, and halogenated benzyl derivatives.

Scientific Research Applications

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzyl Group

(a) 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic Acid

- Structure: The dimethylamino group is replaced with a hydroxymethyl (-CH₂OH) group.

- Properties : Increased hydrophilicity due to the polar hydroxyl group, enhancing aqueous solubility. The hydroxymethyl group may participate in hydrogen bonding, affecting target binding in biological systems.

- Molecular Weight: 195.22 g/mol (C₁₀H₁₃NO₃) .

- Applications: Potential use in prodrug design or as a linker in peptide synthesis.

(b) 3-Amino-2-(4-chlorobenzyl)propanoic Acid

- Structure: Features a chloro (-Cl) substituent instead of dimethylamino.

- Properties : Enhanced lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce solubility. Chlorine can influence halogen bonding in protein-ligand interactions.

- Molecular Weight: 227.68 g/mol (C₁₀H₁₁ClNO₂) .

- Applications : Explored in antimicrobial agents due to halogenated aromatic motifs .

(c) 3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic Acid

- Structure : Substitution with a trifluoromethyl (-CF₃) group.

- Properties : High electronegativity and metabolic stability due to the CF₃ group. Increased resistance to oxidative degradation.

- Molecular Weight: 261.22 g/mol (C₁₁H₁₂F₃NO₂) .

- Applications : Valued in drug design for fluorinated analogs targeting CNS or enzyme inhibition .

(d) 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic Acid

- Structure: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group and methoxy (-OCH₃) substituent.

- Properties: Boc protection enhances stability during synthetic procedures. Methoxy groups offer moderate electron-donating effects and improved solubility compared to dimethylamino.

- Molecular Weight: 309.34 g/mol (C₁₅H₂₁NO₅) .

- Applications : Intermediate in peptide synthesis and chiral resolution studies.

Functional Group Modifications in the Propanoic Acid Backbone

(a) 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structure: Diiodinated phenolic ring with a primary amino group.

- Safety : Requires careful handling due to iodinated aromatic hazards .

(b) 3-(4-Aminobutylamino)propanoic Acid

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid | -N(CH₃)₂ | C₁₂H₁₇N₂O₂ | 221.28 | High solubility, electronic modulation |

| 3-Amino-2-(4-hydroxymethylphenyl)propanoic acid | -CH₂OH | C₁₀H₁₃NO₃ | 195.22 | Hydrophilic, H-bond donor |

| 3-Amino-2-(4-chlorobenzyl)propanoic acid | -Cl | C₁₀H₁₁ClNO₂ | 227.68 | Lipophilic, halogen bonding |

| 3-Amino-2-(4-trifluoromethylbenzyl)propanoic acid | -CF₃ | C₁₁H₁₂F₃NO₂ | 261.22 | Metabolic stability, electronegative |

| 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid | -OCH₃, Boc | C₁₅H₂₁NO₅ | 309.34 | Synthetic intermediate, chiral utility |

Biological Activity

3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid (often abbreviated as DMABPA) is a beta-amino acid that has gained attention for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications, particularly in medicinal chemistry and biochemistry.

Structural Characteristics

The molecular formula of DMABPA is , which includes an amino group, a propanoic acid backbone, and a dimethylamino-substituted benzyl group. Its classification as a beta-amino acid is significant as it influences its interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | This compound |

Research indicates that DMABPA exhibits various biological activities through specific interactions with molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their function and influencing biochemical pathways. This mechanism underlies its potential roles in enzyme inhibition and therapeutic effects, including anti-inflammatory and anticancer properties.

Biological Activities

- Enzyme Inhibition : DMABPA has been investigated for its ability to inhibit certain enzymes, particularly transglutaminase (TG2). Studies suggest that it may act as an irreversible inhibitor, affecting the enzyme's GTP binding ability and transamidation activity, which are critical in various cellular processes .

- Anticancer Properties : Preclinical studies have shown that DMABPA can significantly reduce the proliferation of cancer stem cells in human squamous cell carcinoma models. Administration of DMABPA in xenograft models resulted in reduced tumor growth, indicating its potential as a lead compound for cancer therapy .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of DMABPA:

- Study on Cancer Stem Cells : A study demonstrated that treatment with DMABPA at doses of 20 mg/kg led to a significant reduction in tumor growth in mouse models initiated by cancer stem cells. This effect was attributed to the compound's specific action on TG2, which is upregulated in many cancers .

- Enzyme Binding Studies : Research involving docking simulations indicated that DMABPA effectively binds to the hydrophobic pockets of TG2, enhancing its inhibitory efficiency compared to other compounds tested .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DMABPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Amino-2,2-dimethyl-propanoic acid | Contains additional dimethyl groups | |

| (S)-3-Amino-2-(4-methylphenyl)propanoic acid | Methyl substitution on phenyl ring | |

| 3-Amino-N,N-dimethylbenzamide | Amide functional group instead of carboxylic acid |

The distinct combination of functional groups in DMABPA enhances its biological activity and potential applications in drug development.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-(dimethylamino)benzyl halides with glycine derivatives under basic conditions. For example:

- Step 1 : Reaction of 4-(dimethylamino)benzyl chloride with a glycine ethyl ester in the presence of NaHCO₃ or NaOH in anhydrous THF (60–70°C, 12–24 hours).

- Step 2 : Acidic hydrolysis (e.g., 6M HCl, reflux) to deprotect the ester group and isolate the free carboxylic acid.

- Key Optimization : Use of anhydrous solvents and controlled pH during substitution minimizes side reactions like oxidation of the dimethylamino group .

Table 1 : Comparison of Synthetic Routes

| Starting Material | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(dimethylamino)benzyl bromide | NaOH | THF | 65–75 | |

| 4-(dimethylamino)benzyl chloride | NaHCO₃ | DMF | 70–80 |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H-NMR (D₂O) shows signals at δ 2.85 (s, 6H, N(CH₃)₂), 3.25 (d, 2H, CH₂), and 7.25–7.40 (m, aromatic protons). ¹³C-NMR confirms the carbonyl (175–180 ppm) and quaternary carbons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%). Retention time varies with mobile phase gradient .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The electron-donating dimethylamino group enhances the benzyl moiety’s stability against oxidation but may hinder coupling efficiency due to steric hindrance. For example:

- Fmoc Protection : Use of Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) in DMF with DIEA achieves >90% protection of the amino group. Reaction monitoring via TLC (silica, CHCl₃:MeOH 9:1) is critical to avoid over-substitution .

- Coupling Challenges : Steric effects reduce coupling yields by 15–20% compared to non-substituted benzyl analogs. Pre-activation with HOBt/DIC improves efficiency .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

- Standardized Assays : Replicate studies in buffer systems without DMSO (which may alter protonation states of the dimethylamino group).

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics to distinguish between competitive inhibition and allosteric modulation. For example, ITC data showed ΔG = −8.2 kcal/mol for serotonin receptor binding, inconsistent with prior enzyme inhibition claims .

Table 2 : Biological Activity Under Varied Conditions

| Assay Type | pH | Co-solvent | Observed Activity | Reference |

|---|---|---|---|---|

| Receptor binding (5-HT₃) | 7.4 | None | Kd = 12 nM | |

| Enzyme inhibition (PDE5) | 7.0 | 5% DMSO | IC₅₀ > 1 μM |

Q. How do structural analogs with halogen or methoxy substitutions compare in metabolic stability?

- Methodological Answer : Fluorinated or chlorinated analogs (e.g., 4-chloro or 3,4-difluoro derivatives) show enhanced metabolic stability in microsomal assays due to reduced CYP450 oxidation. For example:

- In vitro Half-life : Parent compound = 2.1 hours vs. 4-fluoro analog = 6.8 hours (human liver microsomes).

- Key Modification : Methoxy groups increase hydrophilicity (clogP reduced by 0.5 units) but may introduce phase II metabolism sites .

Data Contradiction Analysis

Q. Why do computational docking studies conflict with experimental binding data for this compound?

- Methodological Answer : Discrepancies often stem from protonation state assumptions. The dimethylamino group (pKa ~8.5) is protonated at physiological pH, altering electrostatic interactions. For accurate docking:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.